(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide
Description
The compound "(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide" is a formamide derivative featuring a 2,4-dimethylphenoxy group attached to a pyridyl ring and an N-(2-phenylethyl) substituent. Key structural elements include:
- Formamide backbone: Central to its reactivity and hydrogen-bonding capacity.
- 2,4-Dimethylphenoxy group: Electron-donating methyl groups influence steric and electronic properties.
- N-(2-phenylethyl) chain: May confer lipophilicity and influence pharmacokinetics.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEHVRIKOVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.
Amidation Reaction: The intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final formamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the formamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Formamide and Acetamide Derivatives
describes N-(2-phenylethyl)formamide and acetamide derivatives with protective groups (e.g., t-butyldimethylsilyl) and hydroxyethyl substituents. For example:
- N-(2-((t-Butyldimethylsilyl)oxy)ethyl)-N-((2,4-dimethoxybenzyl)oxy)formamide (15a) : Synthesized via formic acid/acetic anhydride activation, highlighting the importance of protecting groups for amine stability during synthesis .
- N-((2,4-Dimethoxybenzyl)oxy)-N-(2-hydroxyethyl)acetamide (9b) : Demonstrates the role of E/Z isomerism in acetamide derivatives, which could influence conformational stability .
Key Differences :
- The 3-pyridyl group replaces simpler aromatic or aliphatic substituents, altering electronic properties compared to analogs like 15a or 9b.
Oxadiazole-Thiol Derivatives with 2,4-Dimethylphenoxy Groups
and detail oxadiazole-thiol derivatives containing the 2,4-dimethylphenoxy moiety. For example:
- N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide: Melting point 166–168°C, with IR and NMR data confirming hydrogen bonding and aromaticity .
- 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (4): Synthesized under reflux in basic media, emphasizing the need for controlled pH (5–6) to maximize yield .
Key Differences :
- Pyridyl vs. oxadiazole rings: The pyridyl group’s basic nitrogen may confer distinct solubility and coordination properties.
Pharmacologically Relevant Acetamides
lists controlled substances such as 4-methoxybutyrylfentanyl and Isobutyryl fentanyl , which share the N-(2-phenylethyl) group. These compounds are opioid receptor agonists, suggesting that the phenylethyl moiety may play a role in CNS targeting .
Key Differences :
- The target compound’s formamide group contrasts with the acetylated amines in fentanyl analogs, likely reducing opioid receptor affinity.
- The 2,4-dimethylphenoxy group is absent in these analogs, which instead feature halogenated or methoxy-substituted aromatic rings.
Acetamide Derivatives with 2,6-Dimethylphenoxy Groups
includes compounds like 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f), which have complex stereochemistry and hydroxy/amino substituents .
Key Differences :
- Substituent position: The target’s 2,4-dimethylphenoxy group vs. 2,6-dimethylphenoxy in compounds may alter steric hindrance and electronic effects.
Data Tables
Table 1: Comparison of Physical Properties
Research Findings and Implications
- Synthesis: The target compound likely requires protective group strategies (e.g., for the pyridyl nitrogen) and reflux conditions for phenoxy group incorporation, as seen in and .
- Structure-Activity Relationships: The 2,4-dimethylphenoxy group may enhance lipophilicity compared to nitro or hydroxy substituents in analogs .
- Pharmacological Potential: While the N-(2-phenylethyl) group is common in CNS-targeting drugs (), the formamide backbone and pyridyl ring may redirect bioactivity toward non-opioid pathways .
Biological Activity
The compound (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is a synthetic organic molecule notable for its potential biological activities. With a molecular formula of C22H22N2O2 and a molecular weight of 346.42 g/mol, it features a complex structure that may influence various biological pathways.
Chemical Structure
The structural representation of the compound includes:
- Dimethylphenoxy group : A phenolic structure that may contribute to hydrophobic interactions.
- Pyridine ring : Known for its role in biological activity as a nitrogen-containing heterocycle.
- Phenylethyl moiety : This group is often associated with neuroactive properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor activity : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
- Neuroprotective effects : The presence of the phenylethyl group is linked to potential neuroprotective properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the phenoxy and pyridine groups significantly influenced the antimicrobial potency. The compound showed moderate inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for further development.
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 12 | E. coli |
| (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide | 10 | S. aureus |
Antitumor Activity
In vitro studies on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways. Further research is needed to understand the specific molecular targets involved.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis via mitochondrial pathway |
| A549 (Lung) | 30 | Cell cycle arrest |
Neuroprotective Effects
Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress. In models of neurodegeneration, it reduced markers of oxidative damage and improved cell viability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2-(2,4-dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide?
- Methodological Answer : A multi-step approach is typically employed, involving:
- Step 1 : Substitution reactions of substituted phenols (e.g., 2,4-dimethylphenol) with halogenated pyridines under alkaline conditions to form ether linkages .
- Step 2 : Condensation of the intermediate with formamide derivatives (e.g., N-(2-phenylethyl)formamide) using coupling agents like DCC or EDC in anhydrous solvents .
- Key Considerations : Optimize reaction temperature (typically 60–80°C) and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with predicted shifts (e.g., pyridyl protons at δ 8.2–8.5 ppm, aromatic methyl groups at δ 2.3–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity. Mobile phase: acetonitrile/water (70:30) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H] at m/z 351.2 (calculated for CHNO) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Troubleshooting Framework :
- Scenario 1 : Additional peaks in H NMR may arise from residual solvents (e.g., DMSO-d6 at δ 2.5 ppm) or incomplete purification. Re-crystallize from ethanol/water or perform preparative TLC .
- Scenario 2 : Discrepancies in C NMR carbonyl signals (δ 165–170 ppm) may indicate partial hydrolysis of the formamide group. Ensure anhydrous conditions during synthesis and storage .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
- Protocol :
- Buffer Preparation : Use phosphate buffers (pH 2.0, 7.4, 9.0) to simulate physiological and extreme conditions.
- Incubation : Dissolve 10 mg of the compound in 10 mL buffer, stir at 37°C for 24 hours.
- Analysis : Monitor degradation via HPLC-MS. Expect hydrolytic cleavage of the formamide group at acidic pH (e.g., pH 2.0) and pyridyl ring oxidation at alkaline pH .
Q. How can researchers address low yields in the final condensation step of the synthesis?
- Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates but may require strict temperature control to avoid side reactions .
- Stoichiometry : Adjust molar ratios of formamide derivatives (1.2–1.5 equivalents) to drive the reaction to completion .
- Case Study : A 15% yield increase was reported using DMF as solvent and 1.3 equivalents of N-(2-phenylethyl)formamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
